REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([CH3:12])=[N:10][C:9]2[C:4](=[C:5]([CH3:17])[CH:6]=[C:7]([C:13](OC)=[O:14])[CH:8]=2)[N:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][C:2]1[C:11]([CH3:12])=[N:10][C:9]2[C:4](=[C:5]([CH3:17])[CH:6]=[C:7]([CH2:13][OH:14])[CH:8]=2)[N:3]=1 |f:1.2.3.4.5.6|
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Name
|
methyl 2,3,8-trimethyl-quinoxaline-6-carboxylate
|
Quantity
|
691 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=C(C=C2N=C1C)C(=O)OC)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=C(C=C(C=C2N=C1C)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |